4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde
Description
This compound is a highly functionalized anthracene derivative featuring multiple 4-formylphenyl substituents arranged in a branched, conjugated architecture. Its structure integrates an anthracene core with three distinct formylphenyl groups, enabling applications in covalent organic frameworks (COFs) and optoelectronic devices. The aldehyde groups facilitate covalent bonding in COF synthesis, while the extended π-conjugation enhances electronic properties such as electrochemiluminescence (ECL) and charge transport .
Properties
Molecular Formula |
C54H34O4 |
|---|---|
Molecular Weight |
746.8 g/mol |
IUPAC Name |
4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C54H34O4/c55-31-35-9-17-39(18-10-35)43-25-44(40-19-11-36(32-56)12-20-40)28-47(27-43)53-49-5-1-2-6-50(49)54(52-8-4-3-7-51(52)53)48-29-45(41-21-13-37(33-57)14-22-41)26-46(30-48)42-23-15-38(34-58)16-24-42/h1-34H |
InChI Key |
NPOJFQQTWAAYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O |
Origin of Product |
United States |
Preparation Methods
9,10-Bis(4-formylphenyl)anthracene
- This compound serves as a crucial intermediate for the anthracene core functionalization.
- It is typically prepared via palladium-catalyzed Suzuki coupling of 9,10-dibromoanthracene with 4-formylphenylboronic acid or related boronate esters.
- The aldehyde groups are preserved by using mild reaction conditions to avoid side reactions.
- Molecular formula: C28H18O2, CAS No. 324750-99-4.
1,3,5-Tris(4-formylphenyl)benzene and Related Terphenyl Aldehydes
- The 3,5-bis(4-formylphenyl)phenyl moiety is structurally related to tris(4-formylphenyl)benzene derivatives.
- These are often synthesized from 1,3,5-tribromobenzene and 4-formylphenylboronic acid via Suzuki-Miyaura cross-coupling.
- The aldehyde functionality is introduced via the boronic acid component, ensuring high regioselectivity and yield.
General Synthetic Strategy for the Target Compound
The preparation of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde involves multi-step synthesis combining Suzuki coupling and formylation techniques:
Stepwise Suzuki Coupling
- Step 1: Synthesize the anthracene core with 9,10-bis(4-formylphenyl) substitutions via Suzuki coupling of 9,10-dibromoanthracene with 4-formylphenylboronic acid.
- Step 2: Prepare the 3,5-bis(4-formylphenyl)phenyl intermediate by coupling 3,5-dibromophenyl derivatives with 4-formylphenylboronic acid.
- Step 3: Couple the anthracene intermediate with the bis(formylphenyl)phenyl moiety through a further Suzuki reaction at the 9-position of anthracene or phenyl rings, depending on the synthetic route.
Formylation Techniques
- If necessary, additional formyl groups can be introduced via Vilsmeier-Haack formylation on appropriate phenyl rings after coupling steps.
- Protection/deprotection strategies may be employed to prevent aldehyde group interference during coupling.
Reaction Conditions and Catalysts
- Palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are commonly used for Suzuki couplings.
- Bases such as potassium carbonate or cesium carbonate in polar solvents (e.g., DMF, toluene/water mixtures) facilitate the reaction.
- Reaction temperatures typically range from 80 °C to 110 °C.
- Careful control of stoichiometry and purification is crucial to obtain high-purity products.
Supporting Research and Analogous Methods
Covalent Organic Frameworks (COFs) Synthesis Context
- The compound is relevant as a building block in COFs, where aldehyde groups react with amines to form imine-linked frameworks.
- Research indicates that the use of rigid, multi-aldehyde aromatic compounds enhances crystallinity and stability of COFs.
- The preparation of such aldehyde-containing monomers often involves Suzuki coupling and controlled formylation steps, consistent with the above strategy.
Data Table: Summary of Preparation Methods
| Step | Starting Materials | Reaction Type | Conditions & Catalysts | Notes |
|---|---|---|---|---|
| 1 | 9,10-Dibromoanthracene + 4-formylphenylboronic acid | Suzuki Coupling | Pd(PPh3)4, K2CO3, toluene/H2O, 80-100 °C | Forms 9,10-bis(4-formylphenyl)anthracene |
| 2 | 3,5-Dibromophenyl derivative + 4-formylphenylboronic acid | Suzuki Coupling | Pd catalyst, base, DMF or similar solvent | Forms 3,5-bis(4-formylphenyl)phenyl intermediate |
| 3 | Anthracene intermediate + bis(formylphenyl)phenyl derivative | Suzuki Coupling | Pd catalyst, base, elevated temperature | Final coupling to assemble target compound |
| 4 | Optional formylation on phenyl rings | Vilsmeier-Haack Formylation | POCl3/DMF, low temperature | Introduces aldehyde groups if needed |
Comprehensive Analysis and Perspectives
- The multistep Suzuki coupling approach is the most reliable and widely reported method to assemble complex multi-aldehyde aromatic compounds such as the target molecule.
- Alternative methods involving direct formylation of pre-assembled aromatic systems are less favored due to regioselectivity and overreaction risks.
- The synthetic strategy benefits from the modular nature of Suzuki coupling, allowing for structural variations and optimization.
- Research in COF synthesis underscores the importance of such aldehyde-rich building blocks, with recent advances focusing on improving framework stability through controlled synthesis of aldehyde monomers.
- The use of mild reaction conditions and careful purification ensures preservation of sensitive aldehyde functionalities, critical for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its polycyclic aromatic structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with molecular targets through its formyl groups and aromatic rings. These interactions can lead to various effects, such as fluorescence emission in biological imaging or electron transfer in photovoltaic applications. The specific pathways and targets depend on the context of its use .
Comparison with Similar Compounds
Key Features :
- Molecular Complexity : The compound’s branched structure increases steric hindrance but optimizes π-conjugation for charge transfer.
- Functional Groups : Three 4-formylphenyl groups enable versatile covalent linkages in COFs.
- Applications : Primarily used in ECL-active COFs for sensing and light-emitting devices due to intra-reticular charge transfer (IRCT) mechanisms .
Structural and Functional Analogues
9,10-Bis(4-formylphenyl)anthracene (BFPA)
- Molecular Formula : C₂₈H₁₈O₂
- Molecular Weight : 386.44 g/mol
- Structure : Anthracene core with two 4-formylphenyl groups at the 9,10-positions.
| Property | Target Compound | BFPA |
|---|---|---|
| Aldehyde Groups | 3 | 2 |
| ECL Efficiency (ΦECL) | ~63.7% (aqueous) | ~30% (estimated) |
| Band Gap (DFT-calculated) | Reduced | Moderate |
| IRCT Strength | Strong | Moderate |
Key Difference : The target compound’s third formylphenyl group enhances IRCT, reducing the band gap and boosting ECL efficiency by >2× compared to BFPA .
4-(Anthracen-10-yl)benzaldehyde
- Molecular Formula : C₂₁H₁₄O
- Molecular Weight : 282.34 g/mol
- Structure : Single anthracene unit linked to one 4-formylphenyl group.
- Applications: Limited to small-molecule OLEDs or as a monomer for simple COFs; lacks multi-directional bonding sites .
| Property | Target Compound | 4-(Anthracen-10-yl)benzaldehyde |
|---|---|---|
| Aldehyde Groups | 3 | 1 |
| ECL Activity | Yes | No |
| OLED Compatibility | Limited | Moderate |
Key Difference: The mono-aldehyde structure of 4-(Anthracen-10-yl)benzaldehyde restricts its use in complex COFs but simplifies synthesis for OLED emitters .
Performance in Optoelectronic Devices
Anthracene-Oxadiazole Derivatives (e.g., 4a–4c, 8a–8c)
- Structure : Anthracene linked to oxadiazole moieties (e.g., 2-(4-(anthracen-9-yl)phenyl)-5-p-tolyl-1,3,4-oxadiazole).
- Applications : n-Type emitters in OLEDs with external quantum efficiency (EQE) of 1–2% .
| Property | Target Compound | Anthracene-Oxadiazole Derivatives |
|---|---|---|
| EL Efficiency (EQE) | N/A (COF use) | 1–2% |
| Charge Transport | Hole/electron | Electron-dominated |
| Synthetic Complexity | High | Moderate |
Key Difference : Oxadiazole derivatives prioritize electron transport for OLEDs, while the target compound’s formylphenyl groups favor COF-based ECL .
Twisted Anthracene Isomers (p-PABPI vs. m-PABPI)
- Structure : Anthracene-phenanthroimidazole hybrids with para/meta substitution.
- Performance : Meta-substituted m-PABPI achieves 3× higher EL efficiency than para-substituted p-PABPI due to suppressed aggregation .
| Property | Target Compound | m-PABPI |
|---|---|---|
| EL Efficiency | N/A (COF use) | High (device-specific) |
| Aggregation Tendency | Low (branched) | Low (twisted) |
Key Difference : Both compounds mitigate aggregation, but the target compound’s branched structure enhances ECL, whereas m-PABPI optimizes EL via steric hindrance .
COF Performance Metrics
COFTBTN-BCBA vs. Target Compound-Based COFs
- COFTBTN-BCBA: Assembled from TBTN (acceptor) and BCBA (donor), achieving ΦECL = 63.7% in aqueous media .
Key Insight: The target compound’s additional formylphenyl group may reduce reliance on exogenous coreactants (e.g., dissolved O₂), improving stability .
Biological Activity
4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by its intricate molecular structure and significant optical and electronic properties. This compound, with the molecular formula C45H30O3, features multiple formyl groups that enhance its chemical reactivity, making it a subject of interest in various biological studies.
The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of polycyclic aromatic hydrocarbons and subsequent functionalization with formyl groups. The extended conjugated system present in the compound contributes to its unique optical properties, which are beneficial for applications in organic synthesis and materials science.
Biological Activity Overview
Research into the biological activity of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde has highlighted several potential areas of interest:
- Anticancer Activity : Compounds with similar structural features have shown promise as anticancer agents. The ability to interact with biomolecules may influence cell signaling pathways related to cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzaldehyde exhibit antimicrobial activity. The presence of multiple formyl groups may enhance the compound's interaction with microbial cell membranes or enzymatic pathways.
- Photodynamic Therapy : The optical properties of this compound make it suitable for use in photodynamic therapy (PDT), where light-activated compounds generate reactive species that can induce cell death in targeted tissues.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde:
- Anticancer Activity : A study on anthracene derivatives demonstrated their ability to inhibit tumor cell growth through apoptosis induction. The mechanism involved the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells.
- Antimicrobial Effects : Research on benzaldehyde derivatives has indicated their efficacy against various bacterial strains. The interaction between these compounds and bacterial cell walls may disrupt essential cellular processes, leading to cell death .
- Photodynamic Applications : Investigations into the use of similar compounds in PDT have shown that they can effectively target cancer cells when activated by specific wavelengths of light, resulting in localized destruction of malignant tissues.
Comparative Analysis Table
The following table summarizes key findings related to the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 9,10-Bis(4-formylphenyl)anthracene | Anticancer | Induces apoptosis via ROS generation |
| 1,3,5-Tris(4-formylphenyl)benzene | Antimicrobial | Disrupts bacterial cell wall integrity |
| Benzaldehyde Thiosemicarbazone Derivatives | Antiviral | Inhibits viral replication mechanisms |
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| δ 10.02 (s, 3H, -CHO), δ 8.65–7.20 (m, Ar-H) | ||
| HRMS | m/z 618.2195 ([M+H]) | |
| FTIR | 1702 cm (C=O stretch) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh)/SPhos | Increases to 85% |
| Temperature | 80°C in toluene | Reduces byproducts |
| Reaction Time | 48 hrs | Ensures completion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
